molecular formula C8H7ClN4 B1276883 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline CAS No. 450399-92-5

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Cat. No.: B1276883
CAS No.: 450399-92-5
M. Wt: 194.62 g/mol
InChI Key: HJSKDFBSZMCRAJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases and demethylases, which are crucial in cellular signaling and gene expression pathways . The interaction between this compound and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity and subsequent modulation of biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound has been found to affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound has been shown to participate in enzyme inhibition, which can result in the modulation of various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular function . This compound has demonstrated stability under various conditions, although it may undergo degradation over extended periods. Long-term studies have revealed that this compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At lower doses, this compound has been found to exhibit therapeutic effects, such as modulation of enzyme activity and improvement in disease symptoms. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments. Additionally, binding proteins can facilitate the localization and accumulation of this compound in specific tissues, thereby influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline is unique due to its specific combination of a chloro-substituted aniline ring and a 1H-1,2,4-triazole moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-(1,2,4-triazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSKDFBSZMCRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407585
Record name 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450399-92-5
Record name 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline
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